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Compound of Interest |

Compound Name: 2-Hydrazinyl-5-nitropyridine
CAS No.: 6343-98-2
Cat. No.: B1587325
- 7

Compound: 2-Hydrazinyl-5-nitropyridine (also: 2-Hydrazino-5-nitropyridine) CAS: 6343-98-2
(Primary Reference); 4523-78-4 (Generic/lsomer Variance) Molecular Formula:

Molecular Weight: 154.13 g/mol [2]

Part 1: Chemical Context & Synthesis Strategy[1]
Structural Utility

The 2-hydrazinyl-5-nitropyridine scaffold is electronically unique.[1] The pyridine ring is
electron-deficient, further deactivated by the nitro group at the 5-position. However, the
hydrazine moiety at the 2-position acts as a strong electron donor (mesomeric effect), creating
a "push-pull" electronic system. This makes the compound highly reactive toward cyclization
agents (e.g., orthoesters, carboxylic acids) to form [1,2,4]triazolo[4,3-a]pyridines, a
pharmacophore found in various antifungal and anxiolytic agents.[1]

Synthesis & Sample Preparation Workflow

To ensure the spectroscopic data below matches your sample, the compound is typically
prepared via nucleophilic aromatic substitution (

) of 2-chloro-5-nitropyridine.[1]

Critical QC Note: Impurities such as the starting material (2-chloro-5-nitropyridine) or oxidation
byproducts (azo compounds) significantly alter the melting point.[1]
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Ethanol Reflux (1h) P Cool to -20°C Recrystallization 2-Hydrazinyl-5-nitropyridine
L —P + KOH (2h) Filtration (Acetonitrile) (Needles, MP: 209-212°C)

Reagent:
Hydrazine Hydrate (excess)

Click to download full resolution via product page
Figure 1: Standard synthesis and purification workflow to obtain analytical-grade samples.
Part 2: Spectroscopic Data Profiling

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

(Chloroform is not recommended due to poor solubility and exchange broadening).[1]
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

H NMR Data (400 MHz, DMSO-

)

The spectrum is characterized by a distinct AMX spin system for the aromatic protons and
broad exchangeable signals for the hydrazine moiety.
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Shift ( Coupling (
Position Multiplicity Loai
ppm) Hz) ogie

Assignment

Hydrazine
secondary amine
(deshielded by

ring).

NH 9.13 Broad (m) -

Most Deshielded:

Adjacent to ring

H-6 8.88 Doublet (d) N and ortho to
NO

1]

Ortho to NO
Doublet of

Doublets (dd) ’ , para to
hydrazine.[1][3]

H-4 8.17

Shielded: Ortho

to the electron-
H-3 6.78 Doublet (d) donating

hydrazine group.

[1]

Hydrazine
NH primary amine

4.67 Broad (m -
(m) (exchangeable).

[1]

Application Scientist Insight: The large chemical shift difference between H-6 (~8.9 ppm) and
H-3 (~6.8 ppm) is the primary indicator of successful substitution.[1] If you observe a doublet
around 7.8 ppm (H-3 of the chloro- precursor), the reaction is incomplete.

C NMR Data (100 MHz, DMSO-
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Shift (
Position Assignment
ppm)
Ipso-carbon attached to
C-2 164.4 _ _
hydrazine (Deshielded by N).
Carbon ortho to NO
C-4 146.9
Carbon adjacent to ring
C-6 134.1 _
Nitrogen.
Ipso-carbon attached to NO
C-5 132.8
Carbon ortho to hydrazine
C-3 103.6

(Shielded by resonance).[1]

Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR.[1]
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Wavenumber (cm

Vibration Mode Diagnostic Value
)
Broad band indicating
3334 — 2800 hydrogen bonding (NH and NH
(N-H)
).
C=N)/ Pyridine ring skeletal
1600 — 1580 ( ) .y , g
vibrations.
(C=C)
(NO Asymmetric nitro stretch
1489
(Strong).[1]
)
(NO Symmetric nitro stretch
1326
(Strong).[1]
)

Mass Spectrometry (MS)

lonization: Electron Impact (El) or ESI+.[1]
e Molecular lon (M+):

154 (Base Peak / 100%)[1][3]

o Fragmentation Pattern: The stability of the aromatic ring usually results in a strong molecular
ion.

Fragmentation Logic (El):
e 154 (M+): Parent ion.
e 137 (M - 17): Loss of OH? (Uncommon in simple hydrazine, likely rearrangement).[1]

e 108 (M - 46): Loss of the Nitro group (

). This is a characteristic "fingerprint" fragment for nitro-aromatics.[1]
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e 78: Pyridine ring fragment (loss of substituents).[1]

Molecular lon (M+)
m/z 154

(C5H6N402)

- NO2 (46 u)

Fragment Fragment
m/z 108 m/z 124
[M - NO2]+ [M - NOJ+

|
Ring cleavage

Ring Fragment
m/z 78
(Pyridine core)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway observed in Electron Impact (El) Mass Spectrometry.

Part 3: Quality Control & Troubleshooting[1]

When analyzing 2-hydrazinyl-5-nitropyridine, use this decision matrix to interpret your data:

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-nitropyridine
https://www.benchchem.com/product/b1587325?utm_src=pdf-body-img
https://www.benchchem.com/product/b1587325?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Observation

Potential Issue

Corrective Action

MP < 200°C

Impurity / Wet Sample

Recrystallize from Acetonitrile.

Dry under vacuum.[1][3][4]

NMR: Doublet at 7.8 ppm

Unreacted Starting Material

Check 2-chloro-5-nitropyridine
levels. Reprocess with excess

hydrazine.[1]

NMR: Missing NH/NH

Deuterium Exchange

If using D

O or wet DMSO, protons
exchange rapidly.[1] Run in dry
DMSO-

Sample turns Red/Brown

Oxidation

Hydrazines oxidize to azo
compounds in air.[1] Store

under inert gas (Ar/N

) at -20°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Amino-5-nitropyridine | CSH5N302 | CID 77888 - PubChem [pubchem.ncbi.nim.nih.gov]
e 2.6343-98-2 | 2-Hydrazinyl-5-nitropyridine - AiIFChem [aifchem.com]

¢ 3. researchgate.net [researchgate.net]

e 4. Organic Syntheses Procedure [orgsyn.org]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 2-
Hydrazinyl-5-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587325#spectroscopic-data-nmr-ir-ms-of-2-
hydrazinyl-5-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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